
N-cis-11-eicosaenoylethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-gondoylethanolamine is a fatty amide obtained by the formal condensation of (11Z)-eicosaenoic acid with ethanolamine. It has a role as a metabolite. It is a fatty amide, a N-acylethanolamine and a N-(monounsaturated fatty acyl)ethanolamine. It derives from an (11Z)-icos-11-enoic acid.
Scientific Research Applications
Eicosanoids and Nitric Oxide Release Modulation
A study examined the impact of certain fatty acids, similar in structure to N-cis-11-eicosaenoylethanolamine, on the release of eicosanoids and nitric oxide in human aortic endothelial cells. These compounds were found to decrease the release of various eicosanoids and nitric oxide compared to control cells. This suggests that compounds like this compound might influence vascular functions such as vessel tone and platelet aggregation through eicosanoid modulation (Eder et al., 2003).
Prostaglandin Conversion in Human Umbilical Blood Vessels
Research indicated that human umbilical arteries can convert specific fatty acids, similar to this compound, into prostaglandins. This study highlights the potential role of similar fatty acids in the regulation of thrombotic disorders, owing to their influence on prostaglandin production (Dyerberg et al., 1981).
High-Throughput Lipidomic Analysis
A methodology was developed for the high-throughput analysis of bioactive lipid mediators, including eicosanoids and N-acylethanolamines (NAEs), which are closely related to this compound. This technique is crucial for understanding the role of these lipid mediators in various biological processes and diseases (Dumlao et al., 2011).
Conformational Analysis Using NMR
A study focusing on the conformational properties of anandamide, a compound structurally related to this compound, utilized NMR and molecular simulations. This research contributes to the understanding of the molecular structure and behavior of such compounds in solution (Bonechi et al., 2001).
Impact on Inflammation and Bioactive Lipid Profiles
A study examined how inflammation affects eicosanoid and endocannabinoid/NAE levels in different tissues, providing insights into the complex metabolism of fatty acid-derived compounds like this compound during inflammatory responses (Balvers et al., 2012).
properties
Molecular Formula |
C22H43NO2 |
|---|---|
Molecular Weight |
353.6 g/mol |
IUPAC Name |
(Z)-N-(2-hydroxyethyl)icos-11-enamide |
InChI |
InChI=1S/C22H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,24H,2-8,11-21H2,1H3,(H,23,25)/b10-9- |
InChI Key |
YDKRGMXLBRWZJR-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)NCCO |
SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)NCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)NCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one](/img/structure/B1233280.png)
![4-Oxo-3-phenyl-1-phthalazinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl] ester](/img/structure/B1233284.png)
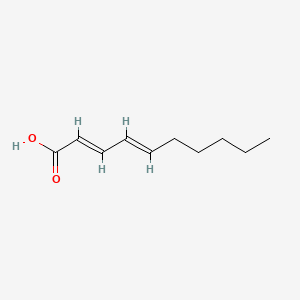
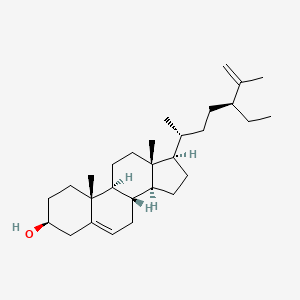
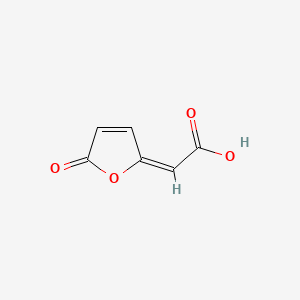


![(15E,17E,19E,21E)-23-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1233298.png)

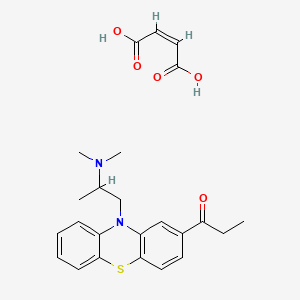
![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1233301.png)
![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)
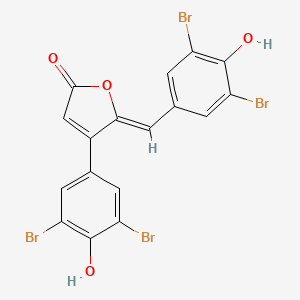
![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide](/img/structure/B1233304.png)